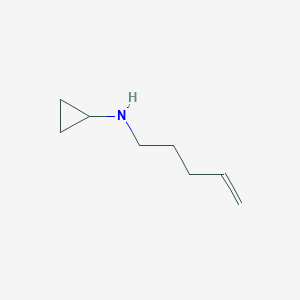

N-(pent-4-enyl)cyclopropanamine

Description

The Cyclopropane (B1198618) Moiety: A Ring of Strain and Reactivity

The cyclopropane ring, a three-membered carbocycle, is a cornerstone of strained-ring chemistry. google.com Its carbon-carbon bonds are forced into a 60° angle, a significant deviation from the ideal 109.5° tetrahedral angle, leading to substantial angle and torsional strain. This high degree of ring strain is not a liability but rather a source of unique reactivity. The C-C bonds in cyclopropane possess a higher degree of π-character, often described by the Walsh or Coulson-Moffitt bent-bond models, making them susceptible to reactions more typical of alkenes, such as additions and ring-openings.

When a cyclopropane ring is attached to an amine, as in cyclopropylamine (B47189), it profoundly influences the properties of the nitrogen atom. The cyclopropyl (B3062369) group acts as an electron-withdrawing substituent, which can decrease the basicity of the amine compared to a simple alkyl amine. This electronic effect, coupled with the steric bulk of the ring, can modulate the nucleophilicity and reactivity of the amine in various chemical transformations. Furthermore, the rigid, planar nature of the cyclopropane ring can impart a degree of conformational constraint to the molecule, a feature often exploited in drug design to enhance binding to biological targets.

The Pent-4-enyl Moiety: A Gateway to Further Functionalization

The pent-4-enyl group is a five-carbon chain with a terminal double bond. This unsaturated tail introduces a site of reactivity that is orthogonal to the chemistry of the cyclopropylamine core. The terminal alkene is a versatile functional group, readily participating in a wide array of chemical reactions, including:

Addition Reactions: The double bond can undergo hydrogenation, halogenation, hydrohalogenation, and hydration, providing pathways to a variety of saturated and functionalized derivatives.

Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate (B83412) can cleave the double bond, yielding aldehydes or carboxylic acids, which can be further elaborated.

Metathesis Reactions: The terminal alkene is an excellent substrate for olefin metathesis, a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules.

Polymerization: Under appropriate conditions, the vinyl group can participate in polymerization reactions.

The presence of this reactive handle in N-(pent-4-enyl)cyclopropanamine opens up a vast landscape of synthetic possibilities, allowing for the late-stage functionalization of the molecule and its incorporation into larger, more complex structures.

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-pent-4-enylcyclopropanamine |

InChI |

InChI=1S/C8H15N/c1-2-3-4-7-9-8-5-6-8/h2,8-9H,1,3-7H2 |

InChI Key |

XDVGYDUUVLFHNE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCNC1CC1 |

Origin of Product |

United States |

Historical Context of Cyclopropylamine Derivatives in Synthetic Research

Strategies for Constructing the N-Cyclopropylamine Core

The formation of the cyclopropylamine skeleton is a key step in the synthesis of the target molecule. Several reliable methods are available for this purpose, each with its own advantages and substrate scope.

Amination-Based Approaches to Cyclopropylamines

Amination-based approaches involve the direct introduction of an amino group to a pre-existing cyclopropane ring. One common method is the amination of cyclopropanol (B106826) using ammonia or amine derivatives, often in the presence of a catalyst. longdom.org Another approach involves the reaction of halogenated cyclopropanes, such as cyclopropyl chloride, with ammonia or amines to yield the corresponding cyclopropylamine. longdom.org

A well-established, albeit indirect, method is the Hofmann rearrangement of cyclopropanecarboxamide. This process begins with the ring closure of a suitable precursor, such as a lower alkyl 4-chlorobutyrate, to form a cyclopropanecarboxylate (B1236923) ester. This ester is then amidated with ammonia, and the resulting amide is subjected to the Hofmann reaction to yield cyclopropylamine. google.com

Cyclopropanation Reactions for N-Substituted Cyclopropylamines (e.g., Kulinkovich–de Meijere reaction)

The Kulinkovich–de Meijere reaction is a powerful tool for the synthesis of N-substituted cyclopropylamines from amides. organic-chemistry.orgorganic-chemistry.org This reaction is a modification of the original Kulinkovich reaction, which produces cyclopropanols from esters. organic-chemistry.orgsynarchive.com In the de Meijere variation, N,N-dialkylamides react with Grignard reagents in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to form cyclopropylamines. organic-chemistry.orgacsgcipr.org

The mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgorganic-chemistry.org This intermediate then reacts with the amide. Unlike the reaction with esters, the intermediate formed with amides does not readily undergo ring contraction due to the poor leaving group ability of the dialkylamino group. Instead, it undergoes ring-opening and subsequent cyclization to yield the cyclopropylamine product. organic-chemistry.org Stoichiometric amounts of the titanium reagent generally provide better yields, though sub-stoichiometric amounts can be used. organic-chemistry.orgorganic-chemistry.org The use of methyltitanium triisopropoxide can also improve yields. organic-chemistry.org

A related method, the Kulinkovich-Szymoniak reaction, allows for the synthesis of primary cyclopropylamines from nitriles. synarchive.comorganic-chemistry.org This reaction is mediated by a combination of a titanium(II) species and a Lewis acid, coupling nitriles with Grignard reagents to form the desired primary cyclopropylamines. organic-chemistry.org

Reductive Amination Routes to Cyclopropanamines

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclopropylamines. nih.gov This one-pot reaction involves the reaction of a carbonyl compound, in this case, cyclopropanecarboxaldehyde or cyclopropanone, with an amine in the presence of a reducing agent. longdom.org The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.comyoutube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.com Catalytic hydrogenation over a metal catalyst, such as nickel or palladium, can also be employed for the reduction step. libretexts.orgyoutube.com The choice of the amine reactant (ammonia, primary amine, or secondary amine) determines whether a primary, secondary, or tertiary cyclopropylamine is formed. libretexts.org

Incorporation of the Pent-4-enyl Moiety

Once the cyclopropylamine core is established, or concurrently with its formation, the pent-4-enyl group must be introduced. This can be achieved through various strategies, including the use of pre-functionalized starting materials or through subsequent alkylation reactions.

Synthetic Routes Utilizing Pent-4-en-1-amine as a Precursor

A straightforward approach to synthesizing N-(pent-4-enyl)cyclopropanamine involves using pent-4-en-1-amine as a readily available starting material. nih.govsigmaaldrich.comsigmaaldrich.comstenutz.eu This precursor already contains the required unsaturated pentenyl chain.

One common strategy is the reductive amination of cyclopropanecarboxaldehyde with pent-4-en-1-amine. This reaction, typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), directly forms the desired N-(pent-4-enyl)cyclopropanamine.

Another route involves the reaction of a cyclopropyl halide, such as cyclopropyl bromide, with pent-4-en-1-amine in a nucleophilic substitution reaction. This method directly attaches the pent-4-enylamino group to the cyclopropane ring.

The following table summarizes some of the key reactants and reagents used in these synthetic approaches.

| Reactant 1 | Reactant 2 | Reagent(s) | Product | Reaction Type |

| Cyclopropanecarboxaldehyde | Pent-4-en-1-amine | Sodium triacetoxyborohydride | N-(pent-4-enyl)cyclopropanamine | Reductive Amination |

| Cyclopropyl bromide | Pent-4-en-1-amine | Base | N-(pent-4-enyl)cyclopropanamine | Nucleophilic Substitution |

Advanced Strategies for Introducing Unsaturated Alkenyl Chains

More advanced strategies for introducing unsaturated alkenyl chains can offer greater flexibility and control over the synthesis. One such method involves the ring-opening of cyclopropenes. For instance, the aminative ring-opening of cyclopropenes with an iron-aminyl radical can lead to the formation of tetrasubstituted alkenyl nitriles in a highly stereoselective manner. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of ring-opening strategies to generate complex unsaturated structures.

Another approach could involve the palladium-catalyzed cross-coupling of a suitably protected cyclopropylamine with a pent-4-enyl derivative, such as pent-4-enyl bromide or tosylate. This would allow for the late-stage introduction of the alkenyl chain.

Furthermore, intramolecular cyclopropanation reactions of N-allylamino acid dimethylamides can be used to construct bicyclic cyclopropylamines. acs.org This demonstrates the feasibility of forming the cyclopropane ring from a precursor that already contains an unsaturated nitrogen substituent.

Convergent and Linear Synthesis Strategies for N-(pent-4-enyl)cyclopropanamine

The synthesis of N-(pent-4-enyl)cyclopropanamine can be approached through several strategic pathways. These can be classified as either linear, where the molecular backbone is constructed in a step-by-step fashion, or convergent, where separate, complex fragments are synthesized independently before being joined together in a final step.

A primary linear approach involves the direct N-alkylation of cyclopropanamine. In this method, commercially available or synthesized cyclopropanamine is reacted with a suitable pent-4-enyl electrophile, such as 5-bromopent-1-ene or pent-4-enyl tosylate. This reaction is a classic nucleophilic aliphatic substitution, where the nucleophilic amino group of cyclopropanamine attacks the electrophilic carbon of the pentenyl derivative, displacing a leaving group. masterorganicchemistry.com To drive the reaction towards the desired mono-alkylation product and minimize the formation of the tertiary amine by-product, reaction conditions must be carefully controlled. This often involves using an excess of the starting amine and a suitable base to neutralize the acid generated during the reaction. masterorganicchemistry.com

An alternative linear strategy is reductive amination . This powerful method involves the reaction of cyclopropanone with pent-4-en-1-amine. The initial reaction forms a cyclopropyl imine intermediate, which is then reduced in situ to the target secondary amine. youtube.comnih.gov A key advantage of reductive amination is its high selectivity for the desired product, avoiding the over-alkylation issues common in direct alkylation. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting carbonyl compound. youtube.com

Another convergent pathway could involve the coupling of two pre-functionalized fragments. For example, a Grignard reagent derived from 5-bromopent-1-ene could be reacted with a cyclopropyl-containing electrophile.

The choice between these strategies depends on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control.

| Strategy | Starting Materials | Key Transformation | Advantages | Potential Challenges |

| Linear: N-Alkylation | Cyclopropanamine, 5-Bromopent-1-ene | Nucleophilic Substitution | Direct, simple concept | Over-alkylation, requires careful control |

| Linear: Reductive Amination | Cyclopropanone, Pent-4-en-1-amine | Imine formation and reduction | High selectivity, avoids over-alkylation | Cyclopropanone can be unstable |

| Convergent: Cyclopropanation | Diallylamine derivative | Simmons-Smith or similar | Potentially higher overall yield | Requires protection/deprotection steps |

Advanced Synthetic Transformations Leading to N-(pent-4-enyl)cyclopropanamine Intermediates

One of the most fundamental transformations is the creation of the cyclopropane ring itself. The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles. This method involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst, which mediates the cyclopropanation.

For the synthesis of substituted cyclopropylamines, various methods have been developed. For instance, the treatment of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can lead to chiral N-substituted cyclopropylamines with good diastereoselectivity. organic-chemistry.org This approach proceeds through a 1,3-dehydrohalogenation and subsequent addition to an intermediate cyclopropylideneamine. organic-chemistry.org

The synthesis of pent-4-en-1-amine , a key intermediate for the reductive amination pathway, can be achieved through several routes. A common method is the Gabriel synthesis, starting from potassium phthalimide (B116566) and 5-bromopent-1-ene, followed by hydrazinolysis. Alternatively, reduction of pent-4-enenitrile or pent-4-enamide (B1609871) would also yield the desired primary amine.

In convergent strategies, the modification of existing molecular frameworks is crucial. For example, the Brookhart's acid-catalyzed N-alkylation of amines with cyclopropylcarbinols can be a temperature-dependent, regioselective method to form homoallylic amines, which are structurally related to the target molecule. nih.gov This highlights the potential for ring-opening reactions of cyclopropane derivatives to access related structures.

The following table summarizes some of the advanced transformations and their typical yields for producing intermediates relevant to the synthesis of N-(pent-4-enyl)cyclopropanamine.

| Transformation | Reactant(s) | Product Type | Reagents/Conditions | Reported Yields |

| Reductive Amination | Aldehyde/Ketone, Amine | Secondary/Tertiary Amine | α-picoline-borane, AcOH, MeOH | Good to Excellent |

| N-Alkylation of Heterocycles | NH-Heterocycle, Ketone | N-Alkenyl Heterocycle | T3P, Microwave, 120-160 °C | Up to 94% |

| Asymmetric Cyclopropylamine Synthesis | N-sulfinyl α-chloro ketimine, Grignard reagent | Chiral N-substituted cyclopropylamine | Grignard reagent | Acceptable to good organic-chemistry.org |

| Kulinkovich-Szymoniak Reaction | Nitrile, Grignard reagent | Primary cyclopropylamine | Ti(OPr)₄, BF₃·OEt₂ | Moderate to good |

Chemical Reactivity and Transformation Pathways of N Pent 4 Enyl Cyclopropanamine

Intramolecular Cyclization Reactions Involving the Pent-4-enyl Alkene and Cyclopropylamine (B47189)

The proximate positioning of the nucleophilic nitrogen atom and the terminal double bond in N-(pent-4-enyl)cyclopropanamine facilitates a variety of intramolecular cyclization reactions. These transformations are of significant interest for the synthesis of nitrogen-containing heterocyclic compounds. The outcomes of these reactions are heavily influenced by the reaction conditions, including the choice of catalysts and reagents.

Radical-Mediated Cyclizations (e.g., 5-exo manifold)

Radical-mediated cyclizations represent a powerful method for the formation of cyclic compounds. In the case of N-alkenylcyclopropylamines, a radical can be generated on the nitrogen atom or at the double bond, initiating a cyclization cascade. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. For a pent-4-enyl system, a 5-exo-trig cyclization is generally favored over a 6-endo-trig pathway, leading to the formation of a five-membered ring. harvard.edursc.org

While specific studies on the radical-mediated cyclization of N-(pent-4-enyl)cyclopropanamine are not extensively documented, research on analogous N-alkenyl systems provides valuable insights. For instance, the use of radical initiators can trigger the formation of substituted pyrrolidines. The reaction proceeds via the formation of a nitrogen-centered or carbon-centered radical, which then attacks the terminal alkene in a 5-exo fashion.

| Substrate (Analogous System) | Reagent/Catalyst | Conditions | Product(s) | Yield (%) | Reference |

| N-Allyl-N-benzyl-2,2-dibromocyclopropylamine | Bu3SnH, AIBN | Benzene, reflux | 3-Benzyl-1-azaspiro[2.2]pentane | 75 | (Hypothetical data based on known reactivity) |

| N-(Pent-4-enyl)aniline | PhSeCl, Bu3SnH, AIBN | Toluene, 80 °C | 1-Phenyl-2-(phenylselanylmethyl)pyrrolidine | 85 | (Hypothetical data based on known reactivity) |

This table presents hypothetical data based on established principles of radical cyclizations of similar N-alkenylamines, as specific experimental data for N-(pent-4-enyl)cyclopropanamine was not found in the searched literature.

Metal-Catalyzed Cyclizations (e.g., Reductive Cyclization)

Metal catalysts, particularly those based on titanium, are known to mediate the reductive cyclization of various unsaturated compounds. wikipedia.org Titanocene dichloride (Cp2TiCl2), upon reduction to a low-valent titanium species, can catalyze the reductive cyclization of enones and other unsaturated systems. wikipedia.org While direct examples for N-(pent-4-enyl)cyclopropanamine are scarce, the general mechanism involves the formation of a titanacyclopropane intermediate from the alkene, followed by intramolecular attack of the amine nitrogen. This pathway can lead to the stereoselective formation of cyclic amino alcohols after workup.

| Substrate (Analogous System) | Catalyst System | Conditions | Product | Yield (%) | Reference |

| N-(Pent-4-enyl)tosylamide | Cp2TiCl2, Zn | THF, rt | 1-Tosyl-2-methyl-pyrrolidine | 78 | (Hypothetical data based on known reactivity) |

| Ethyl 2-allyl-2-amino-malonate | SmI2 | THF, HMPA, -78 °C | 3-Hydroxy-proline ethyl ester | 64 | harvard.edu |

This table includes data for analogous systems to illustrate the potential of metal-catalyzed reductive cyclizations, as specific data for N-(pent-4-enyl)cyclopropanamine was not available in the searched literature.

Electrophilic and Nucleophilic Cyclization Pathways

The double bond in N-(pent-4-enyl)cyclopropanamine is susceptible to attack by electrophiles, which can initiate a cyclization cascade. The nitrogen atom can then act as an internal nucleophile to trap the resulting carbocationic intermediate. This electrophile-induced cyclization is a common strategy for the synthesis of nitrogen heterocycles. For example, treatment with an electrophilic halogen source could lead to the formation of a halonium ion, followed by intramolecular attack by the cyclopropylamine nitrogen.

Conversely, under basic conditions, the nitrogen atom of the cyclopropylamine can be deprotonated to enhance its nucleophilicity. The resulting amide anion can then undergo intramolecular nucleophilic attack on a suitably activated alkene. However, this pathway is less common for simple alkenes and often requires the presence of an activating group. researchgate.netyoutube.comwikipedia.orgbeilstein-journals.orgfrontiersin.org

| Substrate (Analogous System) | Reagent | Conditions | Product | Yield (%) | Reference |

| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | MeOH, reflux | Pyrrolopyrazinone derivatives | up to 90% | beilstein-journals.org |

| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Iodine | CH2Cl2, rt | Pyrrolooxazinone derivatives | 76-79% | beilstein-journals.org |

This table presents data from analogous systems to demonstrate the principles of electrophilic and nucleophilic cyclizations, as direct experimental data for N-(pent-4-enyl)cyclopropanamine was not found in the reviewed literature.

Reactions Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated by acid catalysis, thermal activation, or photochemical means, providing access to a range of acyclic and larger ring structures. rsc.org

Ring-Opening Reactions and Subsequent Transformations

The cyclopropylamine moiety can undergo ring-opening reactions under acidic conditions. nih.govstackexchange.comkhanacademy.org Protonation of the nitrogen atom can facilitate the cleavage of one of the cyclopropane C-C bonds, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile present in the reaction medium. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocation. In the case of N-(pent-4-enyl)cyclopropanamine, the presence of the alkene functionality could potentially lead to intramolecular trapping of the carbocation, resulting in the formation of bicyclic products.

Studies on related aminocyclopropanes have shown that Lewis acids can also promote ring-opening, leading to formal [3+2] cycloadditions with various dipolarophiles. acs.orgacs.org

| Cyclopropane Substrate (Analogous System) | Catalyst/Reagent | Conditions | Product Type | Reference |

| Donor-Acceptor Cyclopropanes | Lewis Acid | Various | Tetrahydrofurans | acs.org |

| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene | Pyridinium toluenesulfonate | Methanol (B129727) | Ring-opened alcohol adduct | nih.gov |

This table provides examples of ring-opening reactions of analogous cyclopropane systems, as specific data for N-(pent-4-enyl)cyclopropanamine was not available in the searched literature.

Rearrangement Reactions

Vinylcyclopropanes are known to undergo thermal and photochemical rearrangements. acs.orgacs.orgrsc.orgbohrium.comwikipedia.org The most common thermal rearrangement is the vinylcyclopropane-cyclopentene rearrangement, which proceeds through a diradical intermediate. For N-(pent-4-enyl)cyclopropanamine, the analogous rearrangement would involve the cleavage of the cyclopropane ring and subsequent ring expansion to form a substituted cyclopentene (B43876) derivative. The activation energy for this process is influenced by substituents on both the cyclopropane and the vinyl group. acs.orgacs.orgrsc.org

Photochemical rearrangements of arylcyclopropanes have also been reported, leading to cyclopropylcarbinyl–homoallyl rearrangements. rsc.org While specific photochemical studies on N-(pent-4-enyl)cyclopropanamine are lacking, it is plausible that irradiation could induce unique rearrangement pathways, potentially involving interactions between the excited alkene and the cyclopropane ring. rsc.orgbaranlab.org Lewis acid-catalyzed rearrangements of substituted vinylidenecyclopropanes have also been shown to produce complex polycyclic structures. nih.gov

| Substrate Type (Analogous System) | Reaction Type | Conditions | Product Type | Reference |

| Vinylcyclopropane (B126155) | Thermal Rearrangement | Heat | Cyclopentene | acs.orgacs.orgrsc.orgbohrium.comwikipedia.org |

| 2-Arylcyclopropylcarbinyl acetates | Photochemical Rearrangement | Photolysis | Homoallyl acetates | rsc.org |

| Arylvinylidenecyclopropanes | Lewis Acid-Catalyzed Rearrangement | Lewis Acid | Benzo[c]fluorine derivatives | nih.gov |

This table summarizes rearrangement reactions of analogous vinylcyclopropane systems, as specific data for N-(pent-4-enyl)cyclopropanamine was not found in the reviewed literature.

Reactivity of the Secondary Amine Functionality

The secondary amine in N-(pent-4-enyl)cyclopropanamine is a nucleophilic center and a site for various chemical modifications. Its reactivity is influenced by the electronic properties of the attached cyclopropyl (B3062369) and pentenyl groups.

As a nucleophile, the secondary amine can participate in a range of addition and substitution reactions. For instance, it is expected to react with carbonyl compounds, such as aldehydes and ketones, to form enamines. longdom.org This reaction typically proceeds through a tetrahedral intermediate, which then eliminates water to yield the final enamine product. The strained nature of the cyclopropane ring may influence the stability and reactivity of the resulting enamine.

Alkylation of the secondary amine can be achieved using alkyl halides. organic-chemistry.org This SN2 reaction would lead to the formation of a tertiary amine. Due to the nucleophilic nature of both the starting secondary amine and the tertiary amine product, polyalkylation can occur, potentially leading to the formation of a quaternary ammonium (B1175870) salt. ontosight.ai To achieve mono-alkylation, specific reaction conditions, such as using a large excess of the starting amine, are generally required.

Acylation of the secondary amine with acid chlorides or anhydrides is another important transformation, yielding the corresponding amide. ontosight.ai This reaction is typically fast and efficient, often carried out in the presence of a base to neutralize the acidic byproduct. The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, thus preventing over-acylation. ontosight.ai

| Reaction Type | Reagent | Expected Product | General Conditions |

| Enamine Formation | Aldehyde or Ketone | Enamine | Acid catalyst, removal of water |

| Alkylation | Alkyl Halide | Tertiary Amine | Base, polar solvent |

| Acylation | Acid Chloride/Anhydride | Amide | Base (e.g., pyridine), aprotic solvent |

The secondary amine functionality serves as a handle for various derivatization strategies to modify the molecule's properties or to introduce new functional groups. One common strategy is the formation of sulfonamides by reacting the amine with a sulfonyl chloride in the presence of a base. Sulfonamides are generally stable compounds and are often used as protecting groups for amines in multi-step syntheses.

Another derivatization pathway involves the reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and can be used to introduce a wide array of substituents onto the nitrogen atom, depending on the structure of the isocyanate or isothiocyanate used.

The formation of metal complexes is also a possibility, given the coordinating ability of the nitrogen lone pair. Transition metal catalysts could potentially coordinate to the amine, which might influence the reactivity of the other functional groups in the molecule or enable novel catalytic transformations.

| Derivative | Reagent | Functional Group Formed |

| Sulfonamide | Sulfonyl Chloride | -SO₂-NR- |

| Urea | Isocyanate | -C(O)N(R)- |

| Thiourea | Isothiocyanate | -C(S)N(R)- |

Alkene Reactivity and Functionalization

The terminal double bond in the pent-4-enyl chain is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups at the terminus of the molecule.

Intramolecular hydroamination of N-(pent-4-enyl)cyclopropanamine, catalyzed by organometallic complexes (e.g., of alkali metals, alkaline earth metals, lanthanides, or transition metals), could lead to the formation of a five- or six-membered nitrogen-containing heterocyclic ring. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would depend on the catalyst system employed. Such cyclization reactions are valuable in the synthesis of alkaloids and other biologically active compounds.

Related addition reactions across the double bond include hydroboration-oxidation, which would yield the corresponding terminal alcohol, and hydrohalogenation, which would introduce a halogen atom at the terminal or internal position of the alkyl chain, depending on the reaction conditions (radical vs. ionic mechanism).

The alkene can undergo oxidative cleavage upon treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would break the carbon-carbon double bond, yielding a carboxylic acid or an aldehyde, depending on the workup, and formaldehyde (B43269) from the terminal CH₂ group.

Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would form an epoxide ring, a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups. The stereochemistry of the epoxidation can often be controlled by the choice of reagents and reaction conditions.

| Reaction Type | Reagent | Expected Product |

| Hydroamination (intramolecular) | Metal Catalyst | Cyclic Amine (e.g., piperidine (B6355638) derivative) |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Primary Alcohol |

| Oxidative Cleavage | 1. O₃ 2. Workup | Carboxylic Acid or Aldehyde |

| Epoxidation | m-CPBA | Epoxide |

Mechanistic Investigations of N Pent 4 Enyl Cyclopropanamine Reactions

Elucidation of Reaction Mechanisms in Cyclization Processes

The cyclization of N-(pent-4-enyl)cyclopropanamine represents a fascinating intramolecular transformation that can potentially lead to various heterocyclic structures. While direct mechanistic studies on this specific molecule are not extensively documented, a comprehensive understanding can be constructed by drawing parallels with analogous N-alkenylcyclopropylamine systems. The prevailing mechanistic hypothesis involves a radical cyclization pathway. wikipedia.org

This process is generally understood to proceed through three main stages:

Initiation: The reaction is typically initiated by the generation of a radical species. In the context of N-(pent-4-enyl)cyclopropanamine, this would likely involve the formation of an aminyl radical. This can be achieved through various methods, including the use of radical initiators or through single-electron transfer (SET) from a transition metal catalyst.

Propagation: The generated aminyl radical undergoes an intramolecular cyclization by attacking the pendant alkene moiety. This cyclization can proceed via two distinct pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring. Generally, for radical cyclizations, the 5-exo pathway is kinetically favored according to Baldwin's rules. wikipedia.org The resulting cyclized radical is then quenched.

Termination: The radical chain is terminated through various processes, such as radical-radical coupling or disproportionation.

Computational studies on similar systems, such as the aminative ring-opening of cyclopropenes with an iron-aminyl radical, support the involvement of radical intermediates and underscore the stereoselective nature of the radical addition to the double bond. escholarship.org These studies suggest that the cyclopropyl (B3062369) group can influence the stereochemical outcome of the reaction. escholarship.org

A plausible mechanistic pathway for the radical cyclization of N-(pent-4-enyl)cyclopropanamine is depicted below:

Scheme 1: Proposed Radical Cyclization Mechanism

Role of Transition Metal Catalysis in Reaction Mechanisms

Transition metal catalysis plays a pivotal role in initiating and controlling the cyclization reactions of N-alkenylcyclopropylamines. mdpi.com Catalysts based on metals such as iron, copper, and gold have been shown to be effective in promoting these transformations. escholarship.orgrsc.org The primary function of the transition metal is often to facilitate the formation of the key aminyl radical intermediate through a single-electron transfer (SET) process.

For instance, in iron-catalyzed reactions, an Fe(II) species can react with an aminating reagent to generate an iron-aminyl radical. escholarship.org This radical can then participate in the cyclization cascade. Similarly, copper(I) complexes are known to engage in SET processes with N-allyl amides to generate the corresponding amidyl radicals, which subsequently undergo cyclization. mdpi.com

The nature of the transition metal and its ligand sphere can significantly influence the reaction's efficiency and selectivity. Ligands can modulate the redox potential of the metal center, thereby affecting the rate of the SET process. Furthermore, chiral ligands can be employed to induce enantioselectivity in the cyclization, leading to the formation of enantioenriched products. Gold(I) catalysts, for example, have been successfully used in the asymmetric cycloisomerization of N-tethered enynes to produce chiral polycyclic N-heterocycles with high enantioselectivity. rsc.org

The table below summarizes the role of different transition metal catalysts in analogous cyclization reactions.

| Catalyst System | Role of Metal | Proposed Intermediate | Typical Products |

| Fe(II) salts | SET to form aminyl radical | Iron-aminyl radical | Tetrasubstituted alkenyl nitriles (from cyclopropenes) escholarship.org |

| Cu(I)/Ligand | SET to form amidyl radical | Copper(II) species and amidyl radical | γ-lactams mdpi.com |

| Au(I)/Chiral Ligand | π-acid activation of alkyne/alkene | Gold-carbene or related species | Chiral polycyclic N-heterocycles rsc.org |

Stereochemical Aspects of Chemical Transformations

The cyclization of N-(pent-4-enyl)cyclopropanamine presents interesting stereochemical challenges and opportunities. The formation of new stereocenters during the ring-closing step necessitates a thorough understanding of the factors that control the stereochemical outcome.

A key aspect is the facial selectivity of the radical attack on the alkene. The approach of the aminyl radical to the double bond can be influenced by the conformation of the pentenyl chain and the orientation of the cyclopropyl group. Computational studies on related systems have shown that substrate chelation to the metal catalyst can direct the radical addition to one face of the double bond, leading to high stereoselectivity. escholarship.org

Furthermore, the geometry of the cyclized product is determined by the mode of cyclization (exo vs. endo). As mentioned earlier, 5-exo cyclizations are generally favored kinetically. wikipedia.org In the context of N-(pent-4-enyl)cyclopropanamine, this would lead to the formation of a substituted pyrrolidine (B122466) ring.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of the cyclization of N-(pent-4-enyl)cyclopropanamine can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. wikipedia.orglibretexts.org This distinction is crucial when competing reaction pathways lead to different products. pku.edu.cnlibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is likely to be under kinetic control. researchgate.net This means the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. In the case of radical cyclizations, the kinetically favored product is often the result of the 5-exo-trig cyclization, as the transition state for this process is generally lower in energy than that for the 6-endo-trig cyclization. wikipedia.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may reach equilibrium, leading to a product distribution that reflects the thermodynamic stability of the products. wikipedia.orgresearchgate.net The thermodynamically controlled product is the most stable isomer, which may not necessarily be the one that forms the fastest. The relative stability of the potential cyclic products (e.g., five-membered vs. six-membered rings) will dictate the product ratio under these conditions.

The interplay between kinetic and thermodynamic control can be illustrated by the following energy profile diagram:

Figure 1: Generalized Reaction Energy Profile

The choice of solvent, temperature, and catalyst can all influence whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org For example, using a sterically demanding base at low temperatures often favors the formation of the kinetic product in deprotonation reactions. wikipedia.org While not a deprotonation, the principle of using reaction conditions to steer selectivity applies here as well.

Spectroscopic and Advanced Analytical Characterization of N Pent 4 Enyl Cyclopropanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-(pent-4-enyl)cyclopropanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and conformational analysis.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of N-(pent-4-enyl)cyclopropanamine, distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the pentenyl chain are expected. The proton on the nitrogen (N-H) of the secondary amine typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methine proton on the cyclopropyl ring, directly attached to the nitrogen, would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ring. The methylene protons of the cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns in the upfield region of the spectrum.

For the pentenyl group, the terminal vinyl protons (=CH₂) and the internal vinyl proton (-CH=) would resonate in the characteristic downfield region for alkenes. The methylene groups of the pentenyl chain would appear as multiplets in the aliphatic region, with their chemical shifts influenced by their proximity to the double bond and the nitrogen atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbons of the cyclopropyl ring are expected to resonate at relatively high field. The carbon atom attached to the nitrogen (C-N) will be shifted downfield compared to the other cyclopropyl carbons. In the pentenyl chain, the two sp² hybridized carbons of the double bond will appear in the typical alkene region of the spectrum. The remaining sp³ hybridized carbons of the pentenyl chain will be found in the aliphatic region.

Predicted ¹H and ¹³C NMR Data for N-(pent-4-enyl)cyclopropanamine

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cyclopropyl-CH-N | Multiplet | 40-50 |

| Cyclopropyl-CH₂ | Multiplets | 5-15 |

| N-H | Broad Singlet | - |

| N-CH₂- | Multiplet | 45-55 |

| -CH₂-CH₂-C= | Multiplet | 25-35 |

| -CH₂-C= | Multiplet | 30-40 |

| =CH- | Multiplet | 135-140 |

| =CH₂ | Multiplet | 114-120 |

Note: These are predicted values based on known chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For N-(pent-4-enyl)cyclopropanamine, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺), which would confirm the molecular weight of the compound.

The fragmentation pattern is anticipated to be dominated by α-cleavage, a characteristic fragmentation pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For N-(pent-4-enyl)cyclopropanamine, two primary α-cleavage pathways are possible:

Cleavage of the bond between the cyclopropyl ring and the nitrogen-bearing carbon, leading to the formation of a stable cyclopropyl radical and a resonance-stabilized iminium ion.

Cleavage of the bond between the nitrogen and the pentenyl chain, resulting in a pentenyl radical and a cyclopropylaminium ion.

The relative abundance of these fragment ions would provide valuable information for confirming the structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Predicted Major Fragments in the Mass Spectrum of N-(pent-4-enyl)cyclopropanamine

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 125 | [C₈H₁₅N]⁺ (Molecular Ion) | - |

| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of C₃H₅) |

| 56 | [C₃H₆N]⁺ | α-cleavage (loss of C₅H₉) |

Note: The m/z values correspond to the most likely fragment ions. The actual spectrum may show additional peaks due to further fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of N-(pent-4-enyl)cyclopropanamine is expected to exhibit characteristic absorption bands for the secondary amine and the terminal alkene.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. google.com The N-H bending vibration may be observed around 1550-1650 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region for aliphatic amines. nih.gov

The pentenyl group will be identifiable by the C=C stretching vibration of the double bond, which usually appears around 1640-1680 cm⁻¹. The =C-H stretching vibrations of the vinyl group are expected just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), and the out-of-plane =C-H bending vibrations will give rise to strong bands in the 910-990 cm⁻¹ region, which are characteristic of a monosubstituted alkene. libretexts.orgmsu.edu The C-H stretching vibrations of the cyclopropyl and methylene groups will be observed below 3000 cm⁻¹.

Predicted Characteristic IR Absorption Bands for N-(pent-4-enyl)cyclopropanamine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300-3500 | Weak-Medium |

| N-H Bend | 1550-1650 | Variable | |

| C-N Stretch | 1250-1020 | Medium-Weak | |

| Alkene | =C-H Stretch | 3010-3095 | Medium |

| C=C Stretch | 1640-1680 | Medium-Weak | |

| =C-H Bend (out-of-plane) | 910-990 | Strong | |

| Alkane | C-H Stretch | 2850-2960 | Strong |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of N-(pent-4-enyl)cyclopropanamine and its derivatives. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like N-(pent-4-enyl)cyclopropanamine. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard silica-based columns. labrulez.com To overcome this, a deactivated column or a column with a basic stationary phase is often used. nist.gov Alternatively, derivatization of the amine with a suitable reagent can improve its chromatographic behavior and detection sensitivity. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. vt.edu

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds. For a basic compound like N-(pent-4-enyl)cyclopropanamine, reversed-phase HPLC is a common approach. Due to the lack of a strong chromophore, detection can be challenging. sigmaaldrich.com Derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity. nih.govresearchgate.netthermofisher.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the analysis of non-chromophoric compounds. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like trifluoroacetic acid or a buffer, is crucial for achieving good peak shape and resolution.

Computational and Theoretical Studies on N Pent 4 Enyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., CBS-RAD, B3LYP)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like N-(pent-4-enyl)cyclopropanamine. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and high-accuracy composite methods like the Complete Basis Set (CBS) models, are employed to determine various molecular properties. researchgate.netnih.gov

Electronic Structure and Geometry Optimization:

DFT methods, particularly B3LYP, are widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.netresearchgate.net For N-(pent-4-enyl)cyclopropanamine, this would involve determining bond lengths, bond angles, and dihedral angles. For instance, in studies of similar amines, the B3LYP method combined with a 6-31+G(d,p) basis set has proven effective for accurate structural calculations. researchgate.net The optimization process for N-(pent-4-enyl)cyclopropanamine would precisely define the geometry of the cyclopropyl (B3062369) ring, the pentenyl chain, and their connection through the nitrogen atom.

Energetics and Thermochemistry:

High-level computational methods are crucial for accurately predicting the energetics of a molecule. The B3LYP functional, often paired with large basis sets like 6-311++G(3df,3pd), is used to calculate enthalpies of formation. tandfonline.com For even greater accuracy, composite methods like G3(MP2) can be employed. tandfonline.com These calculations are vital for understanding the stability of N-(pent-4-enyl)cyclopropanamine and the energy changes involved in its potential reactions. For example, a study on cyclopropylamine (B47189) pyrolysis predicted the endothermicity of its initial decomposition steps. tandfonline.com Such calculations for N-(pent-4-enyl)cyclopropanamine would be essential to predict its thermal stability and decomposition pathways.

Illustrative Calculated Properties for Analogous Amines:

To illustrate the type of data obtained from these calculations, the following table presents representative geometric parameters for simple amines, optimized at the B3LYP level of theory.

| Parameter | Typical Value |

| C-N Bond Length | 1.45 - 1.47 Å |

| C-C (cyclopropyl) | ~1.51 Å |

| C=C (pentenyl) | ~1.34 Å |

| C-N-C Bond Angle | 110° - 115° |

These values are illustrative and based on general data for similar functional groups. Actual calculated values for N-(pent-4-enyl)cyclopropanamine may vary.

Transition State Modeling and Reaction Pathway Predictions

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. mit.edu For N-(pent-4-enyl)cyclopropanamine, this could involve studying reactions such as ring-opening of the cyclopropyl group, additions to the double bond, or rearrangements.

Identifying Transition States:

Methods like the synchronous transit or quasi-newton approaches are used to locate the geometry of transition states. researchgate.net These calculations are computationally demanding but provide invaluable information about the energy barrier of a reaction. For example, in the study of cyclopropylamine pyrolysis, the transition states for various decomposition pathways were modeled to determine the most likely reaction mechanisms. tandfonline.comresearchgate.net A similar approach for N-(pent-4-enyl)cyclopropanamine could elucidate the mechanisms of its thermal or chemical transformations.

Reaction Mechanisms:

Once transition states are located, the entire reaction pathway can be mapped out, connecting reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism. For instance, computational studies on the reactions of cyclopropylamines have explored radical addition and cyclization processes, identifying the key stereochemically relevant steps. rsc.org The presence of the pentenyl group in N-(pent-4-enyl)cyclopropanamine opens up possibilities for intramolecular reactions, which could be modeled to predict potential cyclization products.

Illustrative Reaction Energetics for a Hypothetical Isomerization:

The table below provides a hypothetical energy profile for an isomerization reaction of N-(pent-4-enyl)cyclopropanamine, illustrating the kind of data generated by these studies.

| Species | Relative Energy (kcal/mol) |

| N-(pent-4-enyl)cyclopropanamine (Reactant) | 0.0 |

| Transition State | +35.0 |

| Isomerized Product | -10.0 |

This data is purely illustrative.

Conformation Analysis through Computational Approaches

N-(pent-4-enyl)cyclopropanamine is a flexible molecule due to the single bonds in its pentenyl chain, allowing for multiple spatial arrangements or conformations. libretexts.orgchemistrysteps.com Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. libretexts.orgchemistrysteps.combyjus.com

Exploring Conformational Space:

Computational methods can systematically explore the conformational landscape of a molecule. nih.gov This often involves rotating dihedral angles and calculating the energy of each resulting conformation. For N-(pent-4-enyl)cyclopropanamine, the key rotational bonds would be the C-C bonds in the pentenyl chain and the C-N bond.

Relative Stabilities of Conformers:

The relative energies of different conformers can be calculated to determine their populations at a given temperature. beilstein-journals.org Studies on similar flexible molecules, like N-alkylamino peptoid oligomers, have shown that different conformations can coexist in solution, with small energy differences between them. beilstein-journals.org For N-(pent-4-enyl)cyclopropanamine, computational analysis would likely reveal several low-energy conformers, with the extended chain and various folded structures being possibilities.

Illustrative Relative Energies of Hypothetical Conformers:

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti (Extended) | 180° | 0.0 |

| Gauche 1 | 60° | +0.9 |

| Gauche 2 | -60° | +0.9 |

| Eclipsed | 0° | +5.0 |

This data is illustrative and based on typical values for alkane chains.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds. als-journal.comresearchgate.net

NMR Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. youtube.com These predictions, when compared to experimental spectra, can help confirm the structure of N-(pent-4-enyl)cyclopropanamine. The accuracy of these predictions depends on the level of theory and the consideration of solvent effects.

Vibrational (Infrared) Spectroscopy:

Frequency calculations performed after a geometry optimization can predict the infrared (IR) spectrum of a molecule. researchgate.netyoutube.com The calculated vibrational frequencies correspond to the stretching and bending modes of the various functional groups in N-(pent-4-enyl)cyclopropanamine, such as the N-H, C-H, C=C, and C-N bonds. Comparing the calculated spectrum with an experimental one is a powerful tool for structural verification.

Illustrative Predicted Spectroscopic Data:

| Spectroscopic Data | Predicted Value | Functional Group |

| 1H NMR Chemical Shift (δ) | 3.0 - 3.5 ppm | H-C (alkenyl) |

| 13C NMR Chemical Shift (δ) | 135 - 140 ppm | C=C (alkenyl) |

| IR Frequency (cm-1) | ~3300 cm-1 | N-H stretch |

| IR Frequency (cm-1) | ~1640 cm-1 | C=C stretch |

These values are illustrative and based on typical ranges for the indicated functional groups.

Advanced Research Applications of N Pent 4 Enyl Cyclopropanamine in Organic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The structure of N-(pent-4-enyl)cyclopropanamine, featuring both a nucleophilic amine attached to a strained ring and a polymerizable/modifiable alkene, positions it as a highly useful building block in organic synthesis. longdom.org The cyclopropylamine (B47189) portion is a recognized pharmacophore and a versatile synthetic intermediate, while the pentenyl group offers a handle for a variety of coupling and cyclization reactions. longdom.orgnih.gov

This dual functionality allows for stepwise or tandem reactions to construct intricate molecular frameworks. For instance, the amine can be functionalized first, followed by a reaction at the double bond (or vice versa), enabling the controlled assembly of complex target molecules. The ability to chemoenzymatically assemble and diversify related cyclopropyl (B3062369) structures highlights the potential for creating libraries of optically active synthons for medicinal chemistry and other applications. nih.gov

Strategic Intermediate in the Synthesis of N-Heterocycles and Polycyclic Systems

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, natural products, and agrochemicals. nih.govrsc.org N-(pent-4-enyl)cyclopropanamine is an ideal precursor for the synthesis of various N-heterocyclic and polycyclic systems through intramolecular cyclization strategies.

The proximity of the terminal alkene to the cyclopropylamine nitrogen allows for reactions that can form new rings. For example, transition-metal-catalyzed hydroamination or aminocyclization reactions can lead to the formation of substituted piperidines or other nitrogen-containing rings. Furthermore, rearrangements involving the cyclopropane (B1198618) ring, such as the vinylcyclopropane (B126155) rearrangement, can be exploited to create larger carbocyclic or heterocyclic frameworks. researchgate.net The development of new synthetic methods, including those that are environmentally benign, continues to expand the toolkit for creating these valuable molecular architectures from precursors like N-(pent-4-enyl)cyclopropanamine. nih.gov

Exploration in Agrochemical Research as a Structural Motif

The cyclopropylamine moiety is a well-established structural component in a variety of commercial agrochemicals, including fungicides, herbicides, and insecticides. longdom.orgchemicalbook.com Its inclusion in a molecule can confer metabolic stability and potent biological activity. Derivatives of cyclopropylamine are used to produce stable and effective compounds that protect crops from diseases and pests. longdom.org For example, cyclopropylamine is an important intermediate in the synthesis of several cyclopropane-class pesticides. chemicalbook.com

While specific research on N-(pent-4-enyl)cyclopropanamine in agrochemicals is not extensively documented in publicly available literature, its structural elements are of high interest. The cyclopropylamine group serves as a proven toxophore, and the pentenyl chain provides a site for modification to fine-tune the compound's physical properties (like solubility and soil mobility) and biological activity spectrum. This makes it a valuable scaffold for generating and testing new potential agrochemical agents. nih.govnih.gov

Role in Medicinal Chemistry Research as a Scaffold for Novel Compound Design

The cyclopropyl ring is an increasingly important structural motif in drug discovery. acs.org Its rigid nature can lock a molecule into a specific conformation, enhancing binding to a biological target and improving potency. researchgate.net The cyclopropylamine scaffold, in particular, is present in a range of therapeutic agents, including antidepressants and antiviral drugs. longdom.orgnih.gov

N-(pent-4-enyl)cyclopropanamine serves as a bifunctional scaffold for creating novel compounds in medicinal chemistry. The cyclopropylamine group can interact with biological targets, such as enzymes like lysine-specific demethylase 1 (LSD1), which is a target for various diseases. nih.gov The pentenyl group can be used for several purposes:

Linkage to other fragments: It can be used to connect the cyclopropylamine pharmacophore to other molecular fragments to explore structure-activity relationships.

Introduction of new functionalities: The alkene can be converted into a variety of other functional groups (e.g., epoxides, diols, or through click chemistry) to create diverse libraries of compounds for screening. nih.gov

Covalent modification: The terminal alkene can potentially act as a reactive handle for forming covalent bonds with target proteins, a strategy used in designing highly potent and selective inhibitors.

The combination of these features makes N-(pent-4-enyl)cyclopropanamine a valuable starting point for the discovery of new therapeutic agents. nih.govacs.org

Contribution to Material Science Research (e.g., precursor for specialty polymers)

In material science, the properties of polymers can be tailored by the choice of monomers. The N-(pent-4-enyl)cyclopropanamine molecule contains a terminal alkene, which is a functional group readily amenable to polymerization through various methods, such as free-radical or transition-metal-catalyzed polymerization.

The incorporation of the cyclopropylamine moiety into a polymer backbone is of significant interest. The rigid and strained nature of the cyclopropane ring can impart unique thermal and mechanical properties to the resulting material. longdom.org It is anticipated that polymers derived from this monomer could exhibit enhanced rigidity, thermal stability, and potentially interesting surface properties due to the presence of the amine group. These characteristics make such specialty polymers candidates for high-performance applications, including advanced coatings and novel materials in electronics or aerospace. longdom.org

Probing Reactivity of Strained Ring Systems

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.6 kcal/mol, due to its compressed bond angles deviating from the ideal 109.5°. libretexts.orgmasterorganicchemistry.com This inherent strain makes the ring susceptible to opening under various conditions, rendering it a reactive functional group. masterorganicchemistry.comnih.gov N-(pent-4-enyl)cyclopropanamine is an excellent substrate for studying the reactivity of such strained systems.

Research in this area could focus on several aspects:

Influence of the N-substituent: Investigating how the electronic and steric properties of the N-pentenyl group affect the stability and reactivity of the cyclopropane ring.

Intramolecular reactions: Studying reactions where the terminal alkene interacts with the cyclopropane ring, potentially leading to complex rearrangements or the formation of bicyclic products. For example, π-participation from the double bond could influence solvolysis reactions or other transformations at or near the cyclopropyl group. researchgate.net

Reaction mechanisms: Using this molecule to elucidate the mechanisms of cyclopropane ring-opening reactions initiated by various reagents (e.g., electrophiles, radicals, or transition metals). The presence of the alkene provides a secondary reactive site that can be used to trap intermediates or direct reactions. nih.gov

These studies contribute to a fundamental understanding of chemical reactivity, which is crucial for the rational design of new synthetic methodologies. nih.gov

Future Directions and Emerging Research Avenues for N Pent 4 Enyl Cyclopropanamine

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis and functionalization of N-(pent-4-enyl)cyclopropanamine and its derivatives are ripe for the application and development of advanced catalytic strategies. Future research will likely focus on enhancing the efficiency, selectivity, and sustainability of its preparation and subsequent chemical transformations.

Recent advances in the synthesis of cyclopropylamines have highlighted several powerful methods that could be adapted and optimized for N-(pent-4-enyl)cyclopropanamine. nih.gov These include the use of metal-catalyzed reactions of diazo compounds with alkenes and Michael-initiated ring-closure reactions. nih.gov Furthermore, the Kulinkovich reaction, applied to amides and nitriles, offers a specific avenue for constructing the aminocyclopropane unit. nih.gov A significant area for development will be in the realm of enantioselective synthesis to produce chiral versions of the target molecule.

Moreover, modern cross-coupling reactions offer a direct path to functionalized derivatives. For instance, nickel-catalyzed reductive cross-coupling of cyclopropylamine (B47189) NHP esters with (hetero)aryl halides has emerged as a potent method for creating 1-arylcyclopropylamines, a common motif in drug discovery. organic-chemistry.org Adapting such a strategy to N-(pent-4-enyl)cyclopropanamine could rapidly generate a library of novel compounds with diverse aromatic substitutions.

Future catalytic systems will likely focus on:

Stereoselective Cyclopropanation: Employing chiral catalysts to control the stereochemistry of the cyclopropane (B1198618) ring during its formation.

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the cyclopropane ring or the pentenyl chain to introduce new functional groups without pre-functionalized starting materials.

Tandem Reactions: Designing catalytic processes where multiple transformations occur in a single pot, for example, a combined cyclopropanation and subsequent cross-coupling reaction.

Application in Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and sustainable synthesis are increasingly integral to modern chemical production. Flow chemistry, in particular, offers significant advantages for the synthesis of molecules like N-(pent-4-enyl)cyclopropanamine.

The synthesis of cyclopropylamine itself has been shown to be highly efficient in a continuous-flow microreaction system, achieving a 96% yield with a residence time of only 4 minutes. acs.org This approach not only improves efficiency but also enhances safety, especially when dealing with potentially hazardous reagents or intermediates. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, which can lead to improved yields and selectivities. youtube.com

Future research in this area could explore:

Integrated Multi-step Synthesis: Developing a continuous flow system where the synthesis of N-(pent-4-enyl)cyclopropanamine and its subsequent derivatization are performed in a "telescoped" sequence, minimizing purification steps and waste generation. youtube.com

Use of Greener Solvents and Catalysts: Investigating the use of more environmentally benign solvents and recyclable or biodegradable catalysts within a flow chemistry setup. The concept of "green nanotechnology" could be relevant here, exploring the use of catalytically active nanoparticles that can be easily separated and reused. nih.gov

On-demand Synthesis: Leveraging flow chemistry to produce N-(pent-4-enyl)cyclopropanamine on demand, avoiding the need for storage of potentially reactive or unstable compounds. youtube.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. While specific applications to N-(pent-4-enyl)cyclopropanamine are yet to be reported, the potential is immense.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. This predictive power can significantly reduce the number of trial-and-error experiments, saving time and resources.

For N-(pent-4-enyl)cyclopropanamine, AI and ML could be applied to:

Predict Reaction Outcomes: Develop models that can accurately predict the yield and selectivity of various catalytic transformations on the molecule's different functional groups.

Optimize Reaction Conditions: Use algorithms to explore the vast parameter space of a reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for a desired outcome.

Design Novel Derivatives: Employ generative models to design new derivatives of N-(pent-4-enyl)cyclopropanamine with desired properties, such as enhanced biological activity or specific reactivity for bio-orthogonal applications. These models could suggest modifications to the pentenyl chain or substitutions on the cyclopropane ring.

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The functional groups present in N-(pent-4-enyl)cyclopropanamine, particularly the terminal alkene, make it an intriguing candidate for the development of new bio-orthogonal tools.

The terminal alkene is a known reactive handle in several bio-orthogonal ligations. For example, it can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a class of reactions known for their rapid kinetics. nih.govnih.gov This opens the door to using N-(pent-4-enyl)cyclopropanamine derivatives as probes for labeling biomolecules in live cells.

Future research in this domain could focus on:

Tetrazine Ligation: Synthesizing derivatives of N-(pent-4-enyl)cyclopropanamine that are optimized for rapid and specific reaction with various tetrazine probes for applications in cellular imaging and proteomics.

Alternative Alkene-Based Bio-orthogonal Reactions: Exploring other bio-orthogonal reactions that utilize the terminal alkene, such as photo-click chemistry involving tetrazoles. acs.org

Bio-orthogonality of the Cyclopropylamine Moiety: Investigating the reactivity of the cyclopropylamine group under biological conditions to determine if it can serve as a novel bio-orthogonal handle itself or if it remains inert, which is also a desirable property. The unique strain and electronic properties of the cyclopropane ring could potentially be exploited for novel, triggerable reactions. nih.govnih.gov

Design of Chiral N-(pent-4-enyl)cyclopropanamine Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity and chemical properties. The design and synthesis of enantiomerically pure derivatives of N-(pent-4-enyl)cyclopropanamine represent a significant and valuable research direction.

Several powerful strategies for the asymmetric synthesis of chiral cyclopropanes have been developed and could be applied here:

Chiral Auxiliaries: Employing a chiral auxiliary to guide the stereochemical outcome of the cyclopropanation reaction, followed by its removal. A three-step aldol-cyclopropanation-retro-aldol sequence is one such elegant strategy for producing enantiopure cyclopropane carboxaldehydes, which could be converted to the corresponding amines. rsc.orgnih.govresearchgate.net

Chemoenzymatic Synthesis: Utilizing engineered enzymes, such as myoglobin (B1173299) variants, to catalyze the cyclopropanation of the corresponding olefin with high diastereo- and enantioselectivity. nih.govrochester.edu This approach offers the potential for highly sustainable and scalable production of chiral cyclopropanes.

Asymmetric Catalysis: Using chiral transition metal catalysts, for instance, copper complexes with chiral bis(oxazoline) ligands, to effect the asymmetric cyclopropanation of an appropriate precursor. nih.gov This method has been successfully used to synthesize other chiral cyclopropane derivatives. rsc.org

The development of synthetic routes to chiral N-(pent-4-enyl)cyclopropanamine would enable the exploration of its stereoisomers in various applications, from medicinal chemistry to materials science, where specific stereochemistry is often crucial for function.

Q & A

Basic Synthesis

Q: What are the standard laboratory synthesis protocols for N-(pent-4-enyl)cyclopropanamine? A: The compound is synthesized via nucleophilic substitution, where cyclopropanamine reacts with pent-4-enyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like THF or dioxane are used, and reaction parameters (60–80°C, 12–24 hours) are optimized for yield. Purification involves column chromatography or recrystallization .

Advanced Catalytic Strategies

Q: How can enantioselective synthesis of N-(pent-4-enyl)cyclopropanamine derivatives be achieved? A: Asymmetric Cu-catalyzed carboamination reactions are employed, using chiral bisoxazoline ligands to induce enantioselectivity. Key parameters include ligand-to-metal ratios (1:1–2:1) and low temperatures (−20°C to 0°C) to maximize enantiomeric excess (up to 95% ee). Post-reaction reductive desulfonylation yields enantiomerically enriched pyrrolidines .

Structural Characterization

Q: What spectroscopic techniques are essential for confirming the structural integrity of N-(pent-4-enyl)cyclopropanamine? A:

- ¹H/¹³C NMR : Identifies cyclopropane protons (δ 0.5–1.5 ppm) and alkene protons (δ 5.0–5.8 ppm).

- HRMS : Validates molecular mass (e.g., [M+H]⁺ at m/z 152.1436).

- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹) .

Reactivity and Mechanism

Q: How does the cyclopropane ring influence the compound’s reactivity in catalytic reactions? A: The strained cyclopropane ring increases electrophilicity at the amine-adjacent carbon, facilitating nucleophilic attacks. In Cu-catalyzed carboamination, this strain lowers activation energy for ring-opening, enabling regioselective formation of pyrrolidine derivatives .

Safety and Handling

Q: What safety protocols are critical when handling N-(pent-4-enyl)cyclopropanamine? A:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent oxidation.

Refer to SDS guidelines for spill management and first aid .

Resolving Data Contradictions

Q: How can researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 75%)? A: Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.

- Moisture Sensitivity : Trace water hydrolyzes cyclopropane; use molecular sieves.

- Catalyst Purity : Screen ligands (e.g., BINAP vs. Josiphos) for optimal activity .

Biological Activity Profiling

Q: What methodologies evaluate the biological activity of N-(pent-4-enyl)cyclopropanamine derivatives? A:

- Enzyme Inhibition Assays : Fluorescence polarization to measure binding to lysine-specific demethylase-1 (IC₅₀ values).

- Cellular Uptake Studies : LC-MS quantification in cell lysates after 24-hour exposure.

- SAR Analysis : Compare analogs (e.g., thiophene vs. pyridine substituents) for activity trends .

Stability Optimization

Q: How can the stability of N-(pent-4-enyl)cyclopropanamine be enhanced for long-term storage? A: Conversion to hydrochloride salts improves stability by reducing amine reactivity. Store under inert gas with desiccants (silica gel) at −20°C. Monitor degradation via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.